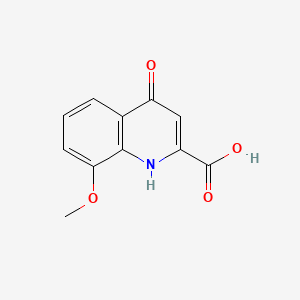

![molecular formula C22H17NO6S B1211961 1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione CAS No. 113831-00-8](/img/structure/B1211961.png)

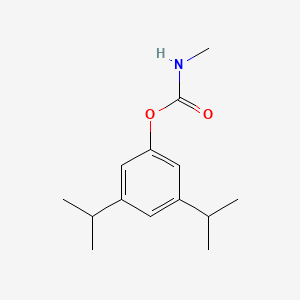

1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’adociaquinone B est un composé de type quinone naturel d’abord isolé de l’éponge marine Adocia sp., puis de l’éponge Xestospongia sp. . Ce composé appartient à la famille des halenaquinones, connue pour ses diverses activités biologiques, notamment cytotoxique, antifongique, antimalarique et antitumorale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse totale asymétrique de l’adociaquinone B implique plusieurs étapes clés. Une méthode notable utilise un dérivé de la méso-cyclohexadiénone comme matière de départ . La synthèse comprend :

Réaction de Michael intramoléculaire désymétrique : Cette étape forme le cycle B–C bicyclique [6,6]-décaline et le stéréocentre quaternaire tout carbone en C-6 avec un excès énantiomérique élevé (jusqu’à 97 % ee).

Photoénolisation/réaction de Diels–Alder : Promue par le tétraisopropoxyde de titane (Ti(Oi-Pr)4), cette réaction construit le cycle D–E du naphtalène-diol.

Déshydratation et aromatisation : Ces étapes finalisent la formation de la structure du noyau naphtalénique.

Méthodes de production industrielle

La production industrielle de l’adociaquinone B n’est pas bien documentée, probablement en raison de sa structure complexe et de la spécificité de ses sources naturelles. Les progrès de la chimie organique synthétique pourraient ouvrir la voie à des méthodes de production à grande échelle à l’avenir.

Analyse Des Réactions Chimiques

Types de réactions

L’adociaquinone B subit diverses réactions chimiques, notamment :

Oxydation : Conversion en dérivés de quinone plus oxydés.

Réduction : Formation de dérivés d’hydroquinone.

Substitution : Introduction de différents groupes fonctionnels à des positions spécifiques sur le noyau de la quinone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de quinone et d’hydroquinone, chacun présentant des activités biologiques potentielles .

Applications de la recherche scientifique

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying quinone chemistry and developing new synthetic methodologies.

Biology: Investigated for its cytotoxic effects on cancer cell lines and its potential as an anticancer agent.

Medicine: Explored for its antifungal, antimalarial, and antitumor activities.

Industry: Potential applications in developing new pharmaceuticals and bioactive compounds.

Mécanisme D'action

L’adociaquinone B exerce ses effets par l’intermédiaire de plusieurs cibles et voies moléculaires :

Inhibition des protéines tyrosine kinases : Elle inhibe l’activité de la protéine tyrosine kinase pp60v-src, qui est impliquée dans la signalisation cellulaire et la progression du cancer.

Inhibition des topoisomérases : Elle inhibe les topoisomérases I et II, des enzymes essentielles à la réplication de l’ADN et à la division cellulaire.

Inhibition de la myosine Ca2+ ATPase : Elle affecte la contraction musculaire et la motilité cellulaire en inhibant cette enzyme.

Inhibition des phosphatases : Elle inhibe les phosphatases telles que Cdc25B, MKP-1 et MKP-3, qui sont impliquées dans la régulation du cycle cellulaire.

Comparaison Avec Des Composés Similaires

L’adociaquinone B est unique parmi les composés similaires en raison de ses activités biologiques et de ses caractéristiques structurales spécifiques. Parmi les composés similaires, citons :

Halenaquinone : Connue pour son activité antibiotique contre Staphylococcus aureus et Bacillus subtilis.

Xestoquinone : Elle présente des activités cardiotoniques et cytotoxiques.

Furanostéroïdes de type viridine : tels que la viridine et la nodulisporiviridine E, qui partagent un noyau naphta[1,8-bc]furane similaire.

L’adociaquinone B se démarque par son large spectre d’activités biologiques et son potentiel en tant que composé de tête pour le développement de médicaments .

Propriétés

Numéro CAS |

113831-00-8 |

|---|---|

Formule moléculaire |

C22H17NO6S |

Poids moléculaire |

423.4 g/mol |

Nom IUPAC |

1-methyl-7,7-dioxo-18-oxa-7λ6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione |

InChI |

InChI=1S/C22H17NO6S/c1-22-4-2-3-10-9-29-20(15(10)22)18(25)13-7-11-12(8-14(13)22)19(26)21-16(17(11)24)23-5-6-30(21,27)28/h7-9,23H,2-6H2,1H3 |

Clé InChI |

KJMXEMKLXNMFIG-UHFFFAOYSA-N |

SMILES |

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |

SMILES canonique |

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |

Synonymes |

adociaquinone B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

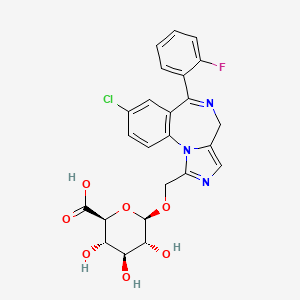

![4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1211889.png)